molecular formula C23H21ClO5 B3752493 CYCLOHEXYL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

CYCLOHEXYL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B3752493
M. Wt: 412.9 g/mol
InChI Key: KHPSRUZQWUFVDH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then reacted with cyclohexyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Cyclohexyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Cyclohexyl 2-{[3-(2-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Cyclohexyl 2-{[3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Uniqueness

Cyclohexyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

cyclohexyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO5/c24-20-9-5-4-8-17(20)19-13-28-21-12-16(10-11-18(21)23(19)26)27-14-22(25)29-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPSRUZQWUFVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CYCLOHEXYL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
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CYCLOHEXYL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

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